Cas no 64768-20-3 (2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose)

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 化学的及び物理的性質
名前と識別子
-
- 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose
- 2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE
- b-D-Glucopyranose,2,3,4,6-tetrabenzoate
- 2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSIDE
- CT0265
- 2,3,4,6-Tetrabenzoyl-D-glucopyranose
- D-Glucopyranose 2,3,4,6-tetrabenzoate
- T2020
- 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
-
- MDL: MFCD09264713
- インチ: 1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1
- InChIKey: FCDYAJBVISGNLC-RIKJQNKOSA-N
- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 596.16800
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 44
- 回転可能化学結合数: 13
- 複雑さ: 959
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135
じっけんとくせい
- 色と性状: 白色レンズ粉末。
- ゆうかいてん: 120.0 to 124.0 deg-C
- PSA: 134.66000
- LogP: 4.23740
- ようかいせい: まだ確定していません。
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose セキュリティ情報
- WGKドイツ:3
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961104-1g |
b-D-Glucopyranose, 2,3,4,6-tetrabenzoate |
64768-20-3 | 90.0% | 1g |
$280 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2020-250mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 90.0%(LC) | 250mg |
¥605.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013596-250mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 90% | 250mg |
¥632 | 2024-05-22 | |
eNovation Chemicals LLC | D961104-250mg |
b-D-Glucopyranose, 2,3,4,6-tetrabenzoate |
64768-20-3 | 90.0% | 250mg |
$150 | 2024-06-06 | |
Alichem | A119001219-5g |
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose |
64768-20-3 | 95% | 5g |
$891.00 | 2023-09-01 | |
TRC | T284285-100mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 100mg |
$133.00 | 2023-05-17 | ||
Chemenu | CM100835-5g |
b-D-Glucopyranose,2,3,4,6-tetrabenzoate |
64768-20-3 | 95% | 5g |
$*** | 2023-05-29 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68358-100mg |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose |
64768-20-3 | 98% | 100mg |
¥408.00 | 2022-04-26 | |
Chemenu | CM100835-5g |
b-D-Glucopyranose,2,3,4,6-tetrabenzoate |
64768-20-3 | 95% | 5g |
$833 | 2021-06-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-288397A-1 g |
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose, |
64768-20-3 | 1g |
¥4,122.00 | 2023-07-10 |
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranoseに関する追加情報
Introduction to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (CAS No: 64768-20-3)
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose, with the chemical formula C34H26O14, is a well-documented derivative of glucose that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is characterized by the presence of four benzoyl groups strategically attached to the hydroxyl positions of the glucose molecule. The systematic name underscores its structural complexity and highlights its utility as a versatile intermediate in synthetic chemistry. As per its CAS number 64768-20-3, it is a reference identifier that ensures consistency in scientific literature and industrial applications.
The synthesis and application of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose have been extensively explored due to its role as a protecting group in carbohydrate chemistry. The benzoylation process enhances the stability of the glucose ring against hydrolysis and oxidation, making it an invaluable tool in multi-step synthetic pathways. This compound is particularly useful in the preparation of glycosides and other carbohydrate-based molecules, where selective protection and deprotection are critical.
In recent years, advancements in glycobiology have further highlighted the importance of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose. Glycans, which are complex carbohydrate structures attached to proteins or lipids, play pivotal roles in cellular communication and recognition processes. The ability to modify and study these structures has opened new avenues in drug discovery and diagnostics. Researchers have leveraged 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose as a precursor in synthesizing glycan mimetics that can interact with specific biological targets. These mimetics are being investigated for their potential in modulating immune responses and inhibiting pathogenic interactions.
The structural integrity provided by the benzoyl groups also makes 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose a valuable candidate for studying enzyme mechanisms involving glycosidases. These enzymes are crucial for breaking down glycans and have been implicated in various diseases. By using this derivative as a substrate or inhibitor, scientists can gain insights into the catalytic processes and substrate specificity of glycosidases. Such studies contribute to the development of enzyme inhibitors for therapeutic purposes.
Moreover, the pharmaceutical industry has shown interest in 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose due to its potential as a building block for novel drug candidates. The glucopyranose core is a common motif in many bioactive molecules. Functionalized derivatives like this one can be further modified to create complex structures with desired pharmacological properties. For instance, researchers have explored its use in developing antiviral agents by incorporating it into sugar-based inhibitors that target viral enzymes.
Recent studies have also demonstrated the role of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose in materials science. Its ability to form stable crystalline structures has been exploited in creating novel polymers and coatings with enhanced mechanical and chemical resistance. These materials find applications in various industries where durability and stability are paramount.
The chemical properties of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose make it an excellent candidate for studying host-guest interactions using molecular recognition principles. The hydrophobic nature of the benzoyl groups allows it to interact with hydrophobic pockets in biological targets while maintaining solubility due to the polar glucose backbone. This balance has been utilized in designing molecular containers that can encapsulate small molecules or catalysts for controlled release applications.
In conclusion,2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (CAS No: 64768-20-3) is a multifaceted compound with broad applications across chemistry and biology. Its utility as a protecting group、glycan precursor、enzyme inhibitor、drug candidate,and material component underscores its significance in modern scientific research. As our understanding of glycobiology advances,the demand for well-characterized derivatives like this one is expected to grow,further solidifying its role as an indispensable tool in both academic and industrial settings.
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